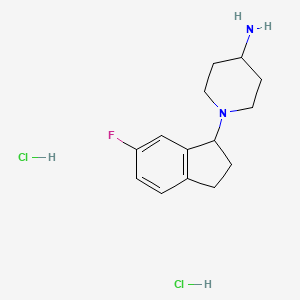
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom on the indene ring and a piperidine moiety, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-2,3-dihydro-1H-indene.
Formation of Piperidine Moiety: The indene derivative is then reacted with piperidine under specific conditions to form the desired piperidine derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The fluorine atom on the indene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indene ring.
Scientific Research Applications
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom on the indene ring and the piperidine moiety play crucial roles in its binding to these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
- 2,3-dihydro-1H-indene-1-acetic acid
Uniqueness
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride is unique due to the presence of both the fluorine atom and the piperidine moiety, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H21Cl2FN2 |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H19FN2.2ClH/c15-11-3-1-10-2-4-14(13(10)9-11)17-7-5-12(16)6-8-17;;/h1,3,9,12,14H,2,4-8,16H2;2*1H |
InChI Key |
NIYURAGJDKZNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N3CCC(CC3)N)C=C(C=C2)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


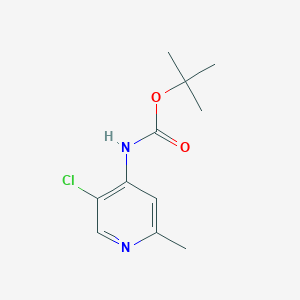
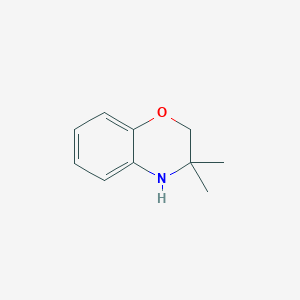

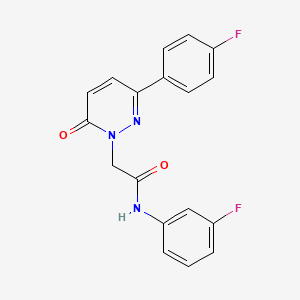
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14866081.png)
![5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one](/img/structure/B14866089.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14866099.png)

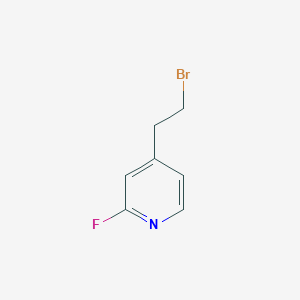
![2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid](/img/structure/B14866113.png)
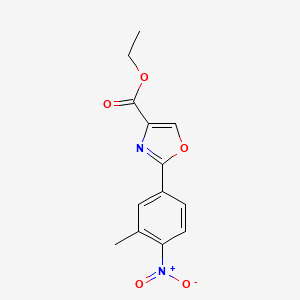


![(8-(3,4-Dichlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B14866128.png)
